![molecular formula C16H12N4OS B3754159 1H-Benzimidazole, 2-(((5-phenyl-1,3,4-oxadiazol-2-yl)thio)methyl)- CAS No. 74822-64-3](/img/structure/B3754159.png)
1H-Benzimidazole, 2-(((5-phenyl-1,3,4-oxadiazol-2-yl)thio)methyl)-
Overview
Description
1H-Benzimidazole, 2-(((5-phenyl-1,3,4-oxadiazol-2-yl)thio)methyl)- is a heterocyclic compound that combines the structural features of benzimidazole and oxadiazole. Benzimidazole is known for its extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The addition of the oxadiazole moiety enhances its chemical and biological properties, making it a compound of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1H-Benzimidazole, 2-(((5-phenyl-1,3,4-oxadiazol-2-yl)thio)methyl)- typically involves multiple steps:
Synthesis of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of ortho-phenylenediamine with formic acid or its equivalents.
Formation of Oxadiazole Moiety: The oxadiazole ring is usually formed by the cyclization of hydrazides with carbon disulfide in the presence of a base.
Thiomethylation: The final step involves the thiomethylation of the benzimidazole core with the oxadiazole derivative using appropriate reagents and conditions.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1H-Benzimidazole, 2-(((5-phenyl-1,3,4-oxadiazol-2-yl)thio)methyl)- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethylformamide, and catalysts such as palladium or nickel complexes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Benzimidazole, 2-(((5-phenyl-1,3,4-oxadiazol-2-yl)thio)methyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-(((5-phenyl-1,3,4-oxadiazol-2-yl)thio)methyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes.
Pathways Involved: It affects multiple signaling pathways, including those involved in cell proliferation, apoptosis, and immune response.
The specific interactions and pathways depend on the biological context and the presence of other molecules.
Comparison with Similar Compounds
1H-Benzimidazole, 2-(((5-phenyl-1,3,4-oxadiazol-2-yl)thio)methyl)- can be compared with other similar compounds, such as:
Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole and 2-methylbenzimidazole share the benzimidazole core but differ in their substituents and biological activities.
Oxadiazole Derivatives: Compounds like 2,5-diphenyl-1,3,4-oxadiazole and 2-methyl-5-phenyl-1,3,4-oxadiazole share the oxadiazole ring but have different substituents and properties.
The uniqueness of 1H-Benzimidazole, 2-(((5-phenyl-1,3,4-oxadiazol-2-yl)thio)methyl)- lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-phenyl-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS/c1-2-6-11(7-3-1)15-19-20-16(21-15)22-10-14-17-12-8-4-5-9-13(12)18-14/h1-9H,10H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDXZPOBLINBEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60225797 | |
Record name | 1H-Benzimidazole, 2-(((5-phenyl-1,3,4-oxadiazol-2-yl)thio)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60225797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74822-64-3 | |
Record name | 1H-Benzimidazole, 2-(((5-phenyl-1,3,4-oxadiazol-2-yl)thio)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074822643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzimidazole, 2-(((5-phenyl-1,3,4-oxadiazol-2-yl)thio)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60225797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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